Cas no 91252-54-9 (Ethyl 5-(tert-butyl)isoxazole-3-carboxylate)

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate structure
91252-54-9 structure
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
91252-54-9
C10H15NO3
197.231003046036
MFCD00085057
803419
16765306

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Properties

Names and Identifiers

    • Ethyl 5-tert-butylisoxazole-3-carboxylate
    • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
    • 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-, ethyl ester
    • ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
    • 5-tert-Butyl-isoxazol-3-carbonsaeure-aethylester
    • 5-tert-butylisoxazole-3-carboxylic acid ethyl ester
    • ethyl 5-t-butyl-isoxazole-3-carboxylate
    • FDLIJPQDQLVOMY-UHFFFAOYSA-N
    • 5-tert-butyl-3-isoxazolecarboxylic acid ethyl ester
    • SBB014613
    • STK691837
    • OR29684
    • ST2406964
    • ST4140282
    • A
    • 3-Isoxazolecarboxylic acid, 5-tert-butyl-, ethyl ester (7CI)
    • Ethyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate (ACI)
    • Ethyl 5-tert-butylisoxazle-3-carboxylate
    • DB-013644
    • AKOS005603722
    • 91252-54-9
    • ETHYL 5-(TERT-BUTYL)-3-ISOXAZOLECARBOXYLATE
    • 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)-,ethyl ester
    • CS-W006590
    • 5-tert-butyl-isoxazole-3-carboxylic acid ethyl ester
    • 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-, ethyl ester
    • MFCD00085057
    • DTXSID60587943
    • SCHEMBL352509
    • AS-5373
    • +Expand
    • MFCD00085057
    • FDLIJPQDQLVOMY-UHFFFAOYSA-N
    • 1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
    • O=C(C1C=C(C(C)(C)C)ON=1)OCC

Computed Properties

  • 197.10500
  • 0
  • 4
  • 4
  • 197.10519334g/mol
  • 14
  • 210
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 52.3

Experimental Properties

  • 2.14880
  • 52.33000
  • 1.463
  • 279.5°C at 760 mmHg
  • No data available
  • 0.0±0.6 mmHg at 25°C
  • 122.8°C
  • No data avaiable
  • 1.057

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Security Information

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006DS9-250mg
ETHYL 5-(TERT-BUTYL)ISOXAZOLE-3-CARBOXYLATE
91252-54-9 >98%
250mg
$50.00 2024-04-20
A2B Chem LLC
AC97001-250mg
Ethyl 5-tert-butylisoxazole-3-carboxylate
91252-54-9 >98%
250mg
$54.00 2024-05-20
Aaron
AR006E0L-100mg
ETHYL 5-(TERT-BUTYL)ISOXAZOLE-3-CARBOXYLATE
91252-54-9 97%
100mg
$9.00 2024-07-18
abcr
AB244787-1 g
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
91252-54-9
1 g
€181.40 2023-07-20
Ambeed
A665701-25g
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
91252-54-9 98%
25g
$623.00
Apollo Scientific
OR29684-250mg
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
91252-54-9
250mg
£17.00 2024-05-23
Chemenu
CM191258-5g
Ethyl 5-tert-butylisoxazole-3-carboxylate
91252-54-9 98%
5g
$292 2021-08-05
Crysdot LLC
CD11018867-5g
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
91252-54-9 98%
5g
$309
eNovation Chemicals LLC
D633540-5g
ethyl 5-(tert-butyl)isoxazole-3-carboxylate
91252-54-9 97%
5g
$1500 2022-07-29
Fluorochem
077114-1g
Ethyl 5-tert-butylisoxazole-3-carboxylate
91252-54-9 95%
1g
£96.00 2022-03-01

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  3 - 6 h, 70 °C
Reference
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
Bracken, Cormac; et al, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  rt; 16 h, reflux
Reference
Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists
Ye, Na; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  rt; 16 h, reflux
Reference
Efficient synthesis of ESI-09, a novel non-cyclic nucleotide EPAC antagonist
Chen, Haijun; et al, Tetrahedron Letters, 2013, 54(12), 1546-1549

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  3 - 6 h, 70 °C
Reference
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
Bracken, Cormac; et al, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Raw materials

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91252-54-9)Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
A843774
99%/99%/99%
5g/10g/25g
262.0/439.0/853.0
atkchemica
(CAS:91252-54-9)Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
CL13255
95%+
1g/5g/10g/100g
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